
4-methoxy-1-methyl-5-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-1-methyl-5-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C18H19F3N4O3 and its molecular weight is 396.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Methoxy-1-methyl-5-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one, often referred to as Compound 1 , is a complex organic molecule with significant potential in medicinal chemistry. This article provides an in-depth analysis of its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
IUPAC Name : 4-methoxy-1-methyl-5-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carbonyl]pyridin-2-one
Molecular Formula : C20H22F3N3O4
Molecular Weight : 425.4 g/mol
CAS Number : 2379995-11-4
The compound features a trifluoromethyl group, which enhances its lipophilicity and metabolic stability, potentially increasing its binding affinity to biological targets.
The mechanism of action for Compound 1 involves interactions with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group is believed to enhance binding affinity due to increased hydrophobic interactions. This compound may act as an inhibitor for various biological pathways, particularly in neurological disorders.
Pharmacological Properties
Research indicates that Compound 1 exhibits promising pharmacological properties:
- Anticonvulsant Activity : Similar compounds have shown significant anticonvulsant effects, suggesting that Compound 1 could be explored for treating epilepsy or related disorders.
- Antitumor Potential : Preliminary studies indicate that compounds with similar structures can inhibit tumor cell proliferation, making this compound a candidate for cancer therapy.
- Neuroprotective Effects : Its unique structure may confer neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted on related compounds to establish the importance of various functional groups:
Compound | Key Functional Groups | Biological Activity |
---|---|---|
Compound 1 | Methoxy, Trifluoromethyl | Anticonvulsant, Antitumor |
Compound A | Trifluoromethyl | Moderate activity |
Compound B | Methoxy | Low activity |
The combination of methoxy and trifluoromethyl groups appears crucial for enhancing biological activity.
Case Studies and Research Findings
Several studies have highlighted the potential applications of Compound 1:
- Study on Anticonvulsant Properties : In a recent study, derivatives similar to Compound 1 demonstrated significant anticonvulsant effects in animal models, suggesting that modifications to the piperazine ring can enhance efficacy against seizures .
- Inhibition of PHGDH : A study focusing on piperazine derivatives found that certain modifications led to low micromolar inhibitors of phosphoglycerate dehydrogenase (PHGDH), a target in cancer metabolism . The structural similarities suggest that Compound 1 may also exhibit inhibitory effects on this enzyme.
- Neuroprotective Studies : Research has indicated that compounds with similar structural motifs can protect neuronal cells from oxidative stress-induced damage . This positions Compound 1 as a potential candidate for further exploration in neuroprotection.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Research indicates that 4-Methoxy-1-methyl-5-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one exhibits:
- Antitumor Activity : The compound has shown potential in inhibiting tumor cell growth through mechanisms involving protein kinase modulation, particularly MPS1 inhibition .
- Antimicrobial Properties : Similar derivatives have been noted for their antimicrobial effects, suggesting a potential application in treating infections .
Case Studies
Several studies highlight the applications of this compound in drug development:
- MPS1 Inhibition Study :
- Antimicrobial Research :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-methoxy-1-methyl-5-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one, and what key reaction conditions should be optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols:
- Step 1 : Coupling of the pyridin-2-one core with a trifluoromethylpyridine-substituted piperazine via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt in anhydrous DMF) .
- Step 2 : Methoxy and methyl group introduction through nucleophilic substitution or protection/deprotection strategies (e.g., using methoxide ions under inert atmospheres) .
- Optimization : Key parameters include solvent polarity (DMF or THF), temperature control (0–60°C), and catalyst selection (e.g., Pd-based catalysts for cross-coupling). Purification via flash chromatography or preparative HPLC is critical for isolating high-purity intermediates .
Q. How can spectroscopic and chromatographic techniques be employed to characterize the compound’s purity and structural integrity?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of the pyridine and piperazine moieties; integration ratios verify substituent stoichiometry .
- FTIR : Identify carbonyl (1650–1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches to validate functional groups .
- HPLC-MS : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) and monitor molecular ion peaks .
- TLC : Track reaction progress with silica gel plates (ethyl acetate/hexane eluent) and UV visualization .
Advanced Research Questions
Q. What strategies can resolve discrepancies in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability and metabolic stability (e.g., liver microsome assays) to identify rapid clearance or metabolite interference .
- Dose-Response Calibration : Adjust in vivo dosing to account for tissue permeability differences (e.g., blood-brain barrier penetration assays for CNS targets) .
- Assay Validation : Replicate in vitro conditions (pH, serum proteins) in vivo to minimize mechanistic discrepancies .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?
- Methodological Answer :
- Substituent Variation : Systematically modify the trifluoromethylpyridine group (e.g., replace CF₃ with Cl or Br) to evaluate electronic effects on target binding .
- Bioisosteric Replacement : Substitute the piperazine carbonyl with sulfonamide or urea groups to enhance solubility or affinity .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses with target enzymes (e.g., kinases) and prioritize synthetic targets .
Q. What in vitro models are appropriate for evaluating the compound’s interaction with specific enzymes or receptors?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., Z-LYTE® kits) to measure IC₅₀ values against serine/threonine kinases or phosphodiesterases .
- Receptor Binding Studies : Conduct competitive radioligand displacement assays (e.g., [³H]-spiperone for dopamine D2/D3 receptors) to determine Ki values .
- Cell-Based Models : Employ HEK293 cells transfected with target GPCRs to monitor cAMP accumulation or calcium flux via FLIPR® assays .
Q. How can computational chemistry tools predict the compound’s binding affinity and selectivity toward target proteins?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., GROMACS) over 100-ns trajectories to assess stability of binding poses .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications to rank analog potency .
- Pharmacophore Modeling : Align compound features (H-bond donors, hydrophobic regions) with active site residues of homologous targets to predict off-target effects .
Q. Stability and Degradation
Q. What are the common degradation pathways of this compound under various storage conditions, and how can stability studies be designed to assess them?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) to identify hydrolysis (amide bond cleavage) or photodegradation products .
- Analytical Monitoring : Use stability-indicating HPLC methods (e.g., charged aerosol detection) to quantify degradants and establish shelf-life .
- Buffer Compatibility : Test solubility and degradation in physiological buffers (PBS, pH 7.4) to simulate in vivo conditions .
Eigenschaften
IUPAC Name |
4-methoxy-1-methyl-5-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl]pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3/c1-23-11-13(14(28-2)9-16(23)26)17(27)25-7-5-24(6-8-25)15-4-3-12(10-22-15)18(19,20)21/h3-4,9-11H,5-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRHGGJCCDWHJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.